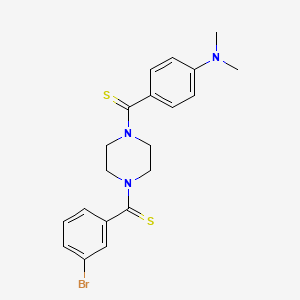
(3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione is a complex organic compound that features a bromophenyl group and a dimethylaminophenylcarbonothioyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is to start with the bromination of phenyl compounds, followed by the introduction of the dimethylaminophenylcarbonothioyl group through a series of nucleophilic substitution reactions. The piperazine ring is then incorporated through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly interesting for drug design.
Medicine
Medicinally, this compound and its derivatives could be investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dimethylaminophenylcarbonothioyl groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(4-(4-(methylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione
- (3-Chlorophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione
- (3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonyl)piperazin-1-yl)methanethione
Uniqueness
The uniqueness of (3-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromophenyl and dimethylaminophenylcarbonothioyl groups, along with the piperazine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3S2/c1-22(2)18-8-6-15(7-9-18)19(25)23-10-12-24(13-11-23)20(26)16-4-3-5-17(21)14-16/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCVFLOPKFABMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














